molecular formula C8H5Cl2NO2 B13605801 1,5-Dichloro-3-isocyanato-2-methoxybenzene

1,5-Dichloro-3-isocyanato-2-methoxybenzene

Cat. No.: B13605801
M. Wt: 218.03 g/mol
InChI Key: SRIGJDFGYFXDME-UHFFFAOYSA-N
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Description

1,5-Dichloro-3-isocyanato-2-methoxybenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of two chlorine atoms, an isocyanate group, and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dichloro-3-isocyanato-2-methoxybenzene typically involves the chlorination of 3-isocyanato-2-methoxybenzene. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring. Common reagents used in this process include chlorine gas or other chlorinating agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-3-isocyanato-2-methoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Addition Reactions: The isocyanate group can participate in addition reactions with nucleophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Addition Reactions: Nucleophiles like amines or alcohols are commonly used.

Major Products Formed

    Substitution Products: Compounds with different functional groups replacing the chlorine atoms.

    Oxidation Products: Compounds with higher oxidation states.

    Addition Products: Urethane or urea derivatives formed from the reaction with nucleophiles.

Scientific Research Applications

1,5-Dichloro-3-isocyanato-2-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 1,5-Dichloro-3-isocyanato-2-methoxybenzene involves its interaction with nucleophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical reactions and applications.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-3-isocyanato-2-methoxybenzene
  • 1,2-Dichloro-3-methoxybenzene

Uniqueness

1,5-Dichloro-3-isocyanato-2-methoxybenzene is unique due to the specific positions of the chlorine atoms and the presence of both an isocyanate and a methoxy group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H5Cl2NO2

Molecular Weight

218.03 g/mol

IUPAC Name

1,5-dichloro-3-isocyanato-2-methoxybenzene

InChI

InChI=1S/C8H5Cl2NO2/c1-13-8-6(10)2-5(9)3-7(8)11-4-12/h2-3H,1H3

InChI Key

SRIGJDFGYFXDME-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)N=C=O

Origin of Product

United States

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